molecular formula C21H21N5O2 B2601881 2-amino-N-cyclopentyl-1-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide CAS No. 799834-99-4

2-amino-N-cyclopentyl-1-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

Cat. No.: B2601881
CAS No.: 799834-99-4
M. Wt: 375.432
InChI Key: HPJSGGNUUOAUKC-UHFFFAOYSA-N
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Description

This compound belongs to the pyrrolo[2,3-b]quinoxaline class, characterized by a fused heterocyclic core with a carboxamide group at position 3, an amino group at position 2, and a cyclopentyl-substituted carboxamide.

Properties

IUPAC Name

2-amino-N-cyclopentyl-1-(furan-2-ylmethyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O2/c22-19-17(21(27)23-13-6-1-2-7-13)18-20(26(19)12-14-8-5-11-28-14)25-16-10-4-3-9-15(16)24-18/h3-5,8-11,13H,1-2,6-7,12,22H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPJSGGNUUOAUKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)CC5=CC=CO5)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

In terms of pharmacokinetics, the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would depend on various factors, including its molecular weight, polarity, and the presence of functional groups. For instance, the presence of an amine group might influence the compound’s solubility and absorption .

The compound’s action could also be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules or ions in the environment. For instance, the stability of the compound could be affected by oxidative conditions, which could potentially lead to the oxidation of the furan ring .

Biological Activity

2-amino-N-cyclopentyl-1-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a compound belonging to the pyrroloquinoxaline class, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C21H21N5O2
  • Molecular Weight : Approximately 375.43 g/mol
  • CAS Number : 799834-99-4

The compound features a pyrrolo[2,3-b]quinoxaline core with various substituents, including a furan moiety and a cyclopentyl group. These structural characteristics contribute to its unique biological properties.

Research indicates that 2-amino-N-cyclopentyl-1-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide exhibits multiple mechanisms of action:

  • Induction of Apoptosis : The compound has been shown to activate caspase enzymes, leading to programmed cell death in cancer cells. This is crucial for its potential use as an anticancer agent.
  • Antimicrobial Activity : It interferes with bacterial cell wall synthesis and protein production, demonstrating significant antimicrobial properties against various pathogens.
  • Inhibition of Kinases : Similar compounds in the pyrroloquinoxaline class have been studied as Janus kinase (JAK) inhibitors, suggesting that this compound may also exhibit similar inhibitory effects on specific kinases involved in inflammatory pathways.

Biological Activity Overview

The following table summarizes key biological activities associated with the compound:

Biological Activity Description
AnticancerInduces apoptosis in various cancer cell lines; inhibits tumor growth.
AntimicrobialEffective against Gram-positive and Gram-negative bacteria; disrupts cell wall synthesis.
Anti-inflammatoryPotential to inhibit JAK pathways, reducing inflammation markers in vitro.

Case Studies and Research Findings

Recent studies have highlighted the efficacy of this compound in various experimental models:

  • Anticancer Studies :
    • A study demonstrated that 2-amino-N-cyclopentyl-1-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide significantly reduced the viability of human cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer) by inducing apoptosis through mitochondrial pathways .
  • Antimicrobial Efficacy :
    • In vitro testing showed that the compound exhibited potent activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
  • Inflammation Models :
    • In a murine model of inflammation, administration of the compound resulted in decreased levels of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6), indicating its potential as an anti-inflammatory agent .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution at Position 1: Heteroaromatic Modifications

Compound A : 2-Amino-1-[(E)-(2-furylmethylene)amino]-N-pentyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide ()
  • Structure: Features an (E)-configured 2-furylmethylene amino group at position 1 and a linear pentyl carboxamide.
  • Molecular Weight : 390.45 g/mol (vs. ~400–410 g/mol for the target compound).
  • Key Differences: The pentyl chain (vs. The (E)-stereochemistry of the furan substituent may alter spatial interactions with biological targets .
Compound B : 2-Amino-N-(2-phenylethyl)-1-[(E)-(2-thienylmethylene)amino]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide ()
  • Structure : Substitutes furan with a thiophene ring, retaining the (E)-configuration.
  • Molecular Weight: Not explicitly stated but estimated at ~430–450 g/mol.
  • Key Differences : Thiophene’s sulfur atom enhances electron-richness compared to furan, possibly improving π-π stacking but reducing hydrogen-bonding capacity .
Compound C : 2-Amino-N-cyclopentyl-1-[(E)-(3-pyridinylmethylene)amino]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide ()
  • Structure : Replaces furan with a pyridine ring.
  • Molecular Weight : 399.46 g/mol.
  • Key Differences : Pyridine introduces a basic nitrogen, which could improve solubility or alter binding through protonation at physiological pH .

Substitution at Position 3: Carboxamide Variants

Compound D : 2-Amino-1-(4-bromo-3-methylphenyl)-N-(3-ethoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide ()
  • Structure : 3-Ethoxypropyl carboxamide with a brominated aryl group at position 1.
  • Molecular Weight : ~480–500 g/mol.
  • The ethoxypropyl chain introduces ether oxygen, improving solubility .
Compound E : 2-Amino-N-(3-ethoxypropyl)-1-(2-methoxybenzyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide ()
  • Structure : 2-Methoxybenzyl group at position 1 and 3-ethoxypropyl carboxamide.
  • Molecular Weight : ~420–440 g/mol.
  • Key Differences : The methoxybenzyl group adds a planar aromatic system, favoring hydrophobic interactions. The ethoxypropyl chain may enhance membrane permeability .

Hybrid Modifications: Combined Substituent Effects

Compound F : 2-Amino-1-(2,5-dimethoxyphenyl)-N-[2-(4-morpholinyl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide ()
  • Structure : Dimethoxyphenyl at position 1 and a morpholine-containing carboxamide.
  • Molecular Weight : 476.53 g/mol.
  • Key Differences: Morpholine’s oxygen and nitrogen atoms enhance solubility and hydrogen-bonding capacity.

Structural and Pharmacokinetic Trends

Table 1: Comparative Data for Key Analogues

Compound ID Position 1 Substituent Position 3 Substituent Molecular Weight (g/mol) Key Features Evidence ID
Target Furan-2-ylmethyl Cyclopentyl carboxamide ~400–410* Heteroaromatic, moderate lipophilicity
A (E)-2-Furylmethylene amino Pentyl carboxamide 390.45 Linear chain, reduced steric bulk
B (E)-2-Thienylmethylene amino 2-Phenylethyl carboxamide ~430–450 Sulfur-enhanced π-stacking
C (E)-3-Pyridinylmethylene amino Cyclopentyl carboxamide 399.46 Basic nitrogen, improved solubility
D 4-Bromo-3-methylphenyl 3-Ethoxypropyl carboxamide ~480–500 Halogen bonding, ether oxygen
F 2,5-Dimethoxyphenyl 2-Morpholinylethyl carboxamide 476.53 Enhanced solubility, charge transfer

*Estimated based on structural similarity.

Research Implications and SAR Insights

  • Position 1 Modifications :
    • Furan and thiophene derivatives prioritize electronic effects (furan’s oxygen vs. thiophene’s sulfur), while pyridine introduces basicity.
    • Aryl groups (e.g., bromophenyl in Compound D) favor hydrophobic pockets but may reduce solubility.
  • Position 3 Carboxamide Chains :
    • Cyclopentyl (target compound) offers balanced lipophilicity for membrane penetration.
    • Morpholine (Compound F) or ethoxypropyl (Compounds D, E) groups improve aqueous solubility but may alter target affinity.
  • Stereochemistry : The (E)-configuration in Compounds A, B, and C ensures consistent spatial orientation of substituents, critical for receptor engagement .

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